Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate
Description
Significance of Imidazole (B134444) Scaffolds in Contemporary Organic and Materials Chemistry
The imidazole nucleus is a ubiquitous structural motif found in numerous natural products, including the essential amino acid histidine and the neurotransmitter histamine. bldpharm.comchemscene.com This biological prevalence has inspired chemists to incorporate the imidazole scaffold into a vast array of synthetic molecules. In organic chemistry, imidazoles are prized for their aromaticity, basicity, and ability to act as ligands for metal catalysts. sigmaaldrich.comsigmaaldrich.com The two nitrogen atoms provide sites for hydrogen bonding and coordination, which are crucial for molecular recognition and catalytic activity. iucr.org
In materials chemistry, imidazole derivatives are integral to the design of advanced materials. They are used in the creation of:
Ionic Liquids: Imidazolium (B1220033) salts, derived from N-alkylated imidazoles, are a major class of ionic liquids with applications as green solvents and electrolytes. chemscene.com
Polymers: Imidazole-based polymers can exhibit high thermal stability and ionic conductivity, making them suitable for applications such as proton exchange membranes in fuel cells. sigmaaldrich.comchemscene.com
Metal-Organic Frameworks (MOFs): The imidazole unit can act as a linker to connect metal ions, forming porous crystalline structures with high surface areas for gas storage and catalysis.
The versatility of the imidazole ring allows for its chemical modification to fine-tune the properties of the resulting compounds, leading to materials with tailored functions for applications ranging from environmental remediation to electronics. sigmaaldrich.comnih.gov
Overview of N-Functionalized Imidazole Derivatives and Their Relevance
A key strategy for modifying the properties of imidazole is through N-functionalization, which involves attaching a substituent to one of the nitrogen atoms of the ring. This process can significantly alter the molecule's steric and electronic characteristics. Alkylation of both nitrogen atoms, for example, disrupts the hydrogen-bonding ability seen in the parent imidazole and creates imidazolium salts, which possess unique electrostatic properties. chemscene.com
The synthesis of N-functionalized imidazoles is a robust area of organic chemistry. A common and effective method is the N-alkylation of an imidazole ring with an alkyl halide in the presence of a base. For instance, the synthesis of N-substituted benzimidazoles, such as Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate, has been achieved by reacting 2-methyl-1H-benzimidazole with ethyl 2-bromoacetate. nih.gov This type of reaction, a nucleophilic substitution, is a fundamental transformation that allows for the introduction of a wide variety of functional groups onto the imidazole nitrogen. This versatility makes N-functionalized imidazoles highly relevant as intermediates in multi-step syntheses, enabling the construction of more complex molecular architectures. sciforum.net
Specific Research Focus: Contextualizing Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate as a Model System for Advanced Chemical Investigations
This compound serves as an exemplary case study for understanding the utility of N-functionalized imidazoles. This specific molecule combines the core imidazole scaffold, substituted at the 2-position with an ethyl group, and an ethyl acetate (B1210297) moiety attached to the N-1 position. This combination of features makes it an ideal model system for various chemical investigations.
Physicochemical Properties: The structure of this compound lends itself to detailed studies of its fundamental properties. Research on analogous compounds, such as other N-substituted imidazole esters, often involves characterization of their crystal structure to understand intermolecular interactions like hydrogen bonding and π-π stacking. nih.goviucr.org These studies are crucial for predicting and controlling the solid-state properties of materials.
Interactive Data Table: Properties of this compound Below are the key identifiers and properties for this compound.
| Property | Value |
| CAS Number | 934172-26-6 |
| Molecular Formula | C₉H₁₄N₂O₂ |
| IUPAC Name | This compound |
| InChI Key | SVJZYAZXNRFUCQ-UHFFFAOYSA-N |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Synthetic Utility: The presence of the ethyl ester functional group makes this compound a valuable synthetic intermediate. Esters are versatile functional groups that can undergo a wide range of chemical transformations, including hydrolysis to carboxylic acids, amidation to form amides, or reduction to alcohols. For example, similar compounds like ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate have been used as starting materials in a series of heterocyclization reactions to synthesize more complex molecules with potential biological activities. The reactivity of the ester group, coupled with the stable imidazole core, allows this compound to serve as a model precursor for developing new synthetic methodologies and for building libraries of diverse imidazole-containing compounds for screening in drug discovery and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-ethylimidazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-8-10-5-6-11(8)7-9(12)13-4-2/h5-6H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJZYAZXNRFUCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways
Reactions Involving the Imidazole (B134444) Core
The imidazole ring is an aromatic heterocycle that can participate in a variety of reactions, including electrophilic substitutions on the ring carbons and coordination at the nucleophilic nitrogen atom. The presence of an ethyl group at C2 and an acetate (B1210297) substituent at N1 influences the regioselectivity and reactivity of the imidazole core.
Electrophilic Aromatic Substitution Reactions on the Imidazole Ring
The imidazole ring is generally susceptible to electrophilic attack, with the substitution pattern being directed by the existing substituents. For 1,2-disubstituted imidazoles, electrophilic substitution typically occurs at the C4 or C5 position, as the C2 position is already occupied. The ethyl group at C2 is a weak electron-donating group, which can slightly activate the ring towards electrophilic attack. The N1-substituent also plays a significant role in directing the incoming electrophile.
Common electrophilic aromatic substitution reactions for imidazoles include halogenation and nitration.
Table 1: Examples of Electrophilic Aromatic Substitution on Imidazole Derivatives
| Reaction | Reagents and Conditions | Expected Product(s) for Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate |
| Bromination | N-Bromosuccinimide (NBS) in a suitable solvent | Ethyl 2-(4-bromo-2-ethyl-1H-imidazol-1-yl)acetate and/or Ethyl 2-(5-bromo-2-ethyl-1H-imidazol-1-yl)acetate |
| Iodination | N-Iodosuccinimide (NIS) or Iodine in the presence of a base | Ethyl 2-(4-iodo-2-ethyl-1H-imidazol-1-yl)acetate and/or Ethyl 2-(5-iodo-2-ethyl-1H-imidazol-1-yl)acetate. youtube.com |
| Nitration | Nitric acid in sulfuric acid | Ethyl 2-(2-ethyl-4-nitro-1H-imidazol-1-yl)acetate and/or Ethyl 2-(2-ethyl-5-nitro-1H-imidazol-1-yl)acetate. youtube.com |
Research on related 1,2-disubstituted imidazoles indicates that a mixture of 4- and 5-substituted isomers is often obtained, with the ratio depending on the specific reagents and reaction conditions. For instance, direct bromination of some 1,2-dialkylimidazoles has been shown to yield a mixture of the 4-bromo and 5-bromo isomers.
Nucleophilic Additions and Ring Transformations of Imidazole Derivatives
The electron-rich nature of the imidazole ring makes it generally resistant to nucleophilic attack unless the ring is activated by strong electron-withdrawing groups or is part of an imidazolium (B1220033) salt. In the case of this compound, direct nucleophilic addition to the neutral imidazole ring is unlikely under standard conditions.
However, quaternization of the N3 nitrogen would lead to the formation of an imidazolium salt. These positively charged species are significantly more electrophilic and can undergo nucleophilic attack, sometimes leading to ring-opening or other transformations. For example, treatment of C2-unsubstituted imidazolium salts with strong bases can lead to deprotonation at C2, forming an N-heterocyclic carbene (NHC). In the case of C2-substituted imidazolium salts, nucleophilic attack might occur at the C4 or C5 positions, particularly if activated by suitable substituents, though this is less common.
Ring transformation reactions of imidazoles are also known, often proceeding through intermediates formed by nucleophilic attack or cycloaddition reactions. These transformations typically require specific reagents and conditions and can lead to the formation of other heterocyclic systems.
Coordination of the Imidazole Nitrogen with Metal Ions
The lone pair of electrons on the N3 nitrogen of the imidazole ring is available for coordination with metal ions, making imidazole and its derivatives effective ligands in coordination chemistry. ontosight.ai The 2-ethyl group can exert some steric influence on the coordination behavior, potentially affecting the stability and geometry of the resulting metal complexes. The ethyl acetate moiety at the N1 position is generally not directly involved in coordination, but its electronic effects can modulate the basicity of the N3 nitrogen.
A wide variety of metal ions can coordinate with imidazole derivatives, forming complexes with diverse structures and applications, for instance in catalysis. patsnap.com The coordination can be monodentate, through the N3 atom, or in some cases, the ligand can act as a bridging ligand between two metal centers.
Table 2: Potential Metal Ion Coordination with this compound
| Metal Ion | Potential Coordination Mode | Resulting Complex Type |
| Cu(II) | Monodentate via N3 | Square planar or octahedral complex |
| Zn(II) | Monodentate via N3 | Tetrahedral complex |
| Co(II) | Monodentate via N3 | Tetrahedral or octahedral complex |
| Pd(II) | Monodentate via N3 | Square planar complex |
The specific geometry and stoichiometry of the metal complexes would depend on the metal ion, the counter-ion, the solvent, and the reaction conditions.
Transformations Involving the Ethyl Acetate Moiety
The ethyl acetate group attached to the N1 position of the imidazole ring is susceptible to reactions typical of esters, including hydrolysis, transesterification, and reduction.
Ester Hydrolysis and Transesterification Reactions
The ester functionality can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
Acid-catalyzed hydrolysis: Treatment with aqueous acid (e.g., HCl, H₂SO₄) will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible.
Base-catalyzed hydrolysis (saponification): Treatment with an aqueous base (e.g., NaOH, KOH) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This reaction is irreversible as the resulting carboxylate anion is resonance-stabilized and not susceptible to further attack. The product of basic hydrolysis is the salt of the carboxylic acid.
Transesterification involves the reaction of the ethyl ester with another alcohol in the presence of an acid or base catalyst, resulting in the exchange of the ethoxy group for a different alkoxy group. N-heterocyclic carbenes have also been shown to be effective catalysts for transesterification reactions of various esters. acs.org
Table 3: Hydrolysis and Transesterification of the Ethyl Acetate Moiety
| Reaction | Reagents and Conditions | Product |
| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid and Ethanol |
| Basic Hydrolysis | NaOH(aq) or KOH(aq), heat | Sodium or Potassium 2-(2-ethyl-1H-imidazol-1-yl)acetate and Ethanol |
| Transesterification | R'OH, H⁺ or base catalyst (e.g., NaOR'), or NHC catalyst | This compound and Ethanol |
Reduction of the Ester Group to Corresponding Alcohols
The ester group can be reduced to a primary alcohol using strong reducing agents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). doubtnut.commasterorganicchemistry.com The reaction typically proceeds in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The initial product is an aluminum alkoxide complex, which upon acidic workup yields the corresponding alcohol.
The reduction of this compound with LiAlH₄ would yield 2-(2-ethyl-1H-imidazol-1-yl)ethanol.
Table 4: Reduction of the Ethyl Acetate Moiety
| Reaction | Reagents and Conditions | Product |
| Reduction | 1. LiAlH₄ in dry ether or THF2. H₃O⁺ workup | 2-(2-Ethyl-1H-imidazol-1-yl)ethanol |
It is important to note that LiAlH₄ is a powerful reducing agent and may potentially interact with other functional groups if present in the molecule. However, in this specific compound, the imidazole ring is generally stable to these conditions.
Nucleophilic Substitution at the Carbonyl Carbon
The ester moiety of this compound is a primary site for nucleophilic acyl substitution. This reactivity allows for the conversion of the ester into other functional groups, most notably carboxylic acids or amides, which can serve as intermediates for further synthetic elaborations.
One of the most fundamental transformations is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-(2-ethyl-1H-imidazol-1-yl)acetic acid. This reaction is typically achieved under basic conditions. For instance, analogous transformations of ethyl azolylacetates have been successfully carried out using potassium carbonate in a microwave-assisted reaction to yield the potassium carboxylate salt. nih.gov This method highlights an efficient pathway for de-esterification, providing the carboxylate precursor necessary for further reactions. nih.govnih.govsemanticscholar.org Similarly, acidic hydrolysis can also be employed to yield the carboxylic acid hydrochloride salt. sciforum.netajgreenchem.com
Aminolysis, the reaction with amines to form amides, represents another key nucleophilic substitution pathway, although specific examples starting from this compound are not extensively documented. However, based on the established reactivity of esters, this transformation is a plausible route to generate a diverse range of amide derivatives.
Table 1: Nucleophilic Substitution Reactions at the Carbonyl Carbon
| Reaction Type | Reagents and Conditions | Product | Notes |
|---|---|---|---|
| Basic Hydrolysis | K2CO3, H2O, Microwave | Potassium 2-(2-ethyl-1H-imidazol-1-yl)acetate | An efficient method for forming the carboxylate salt, analogous to known procedures for other azolylacetates. nih.gov |
| Acidic Hydrolysis | HCl (aq), Heat | 2-(2-ethyl-1H-imidazol-1-yl)acetic acid hydrochloride | A standard method to produce the carboxylic acid salt. sciforum.netajgreenchem.com |
| Aminolysis (Proposed) | R-NH2, Heat | N-substituted 2-(2-ethyl-1H-imidazol-1-yl)acetamide | A feasible pathway for the synthesis of amide derivatives based on general ester reactivity. |
Reactivity of the 2-Ethyl Substituent
The ethyl group at the C2 position of the imidazole ring is generally the least reactive site of the molecule under typical laboratory conditions. The C-H bonds of the ethyl group are relatively strong and not readily functionalized without employing harsh reagents or specific catalytic systems.
While the imidazole ring itself is relatively stable to oxidation, the 2-ethyl substituent could potentially undergo oxidative modification under specific, forceful conditions. Plausible, though not widely documented, transformations could include oxidation of the benzylic-like methylene (B1212753) group to a ketone (forming Ethyl 2-(2-acetyl-1H-imidazol-1-yl)acetate) or complete oxidation to a carboxylic acid group. However, such reactions would likely require strong oxidizing agents (e.g., KMnO₄ or CrO₃), which may pose a risk to the integrity of the imidazole ring and the ester functionality. The literature currently lacks specific examples of such oxidative transformations for this particular compound, indicating that this is not a common or synthetically straightforward pathway.
Heteroatom-Involving Reactions and Derivative Synthesis
The structure of this compound is well-suited for derivatization involving the introduction of other heteroatoms, such as sulfur, and for serving as a building block in the construction of fused heterocyclic systems.
The synthesis of derivatives containing sulfanyl (B85325) (-S-) and sulfonyl (-SO₂-) groups is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule. For imidazole-containing compounds, this can be achieved through several routes. Although direct sulfonation or thiolation of this compound is not a standard procedure, sulfanyl groups can be introduced by reacting a suitable precursor with a sulfur-based nucleophile.
Subsequently, the resulting sulfanyl derivative (a thioether) can be readily oxidized to the corresponding sulfonyl compound (a sulfone). This two-step process is a reliable method for incorporating the sulfonyl moiety. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The literature contains numerous examples of the synthesis of sulfonyl-imidazole derivatives, demonstrating the feasibility of these chemical transformations on the imidazole scaffold. researchgate.netnih.govscribd.com
Table 2: Representative Strategies for Sulfonyl Group Incorporation in Imidazole Derivatives
| Strategy | Description | Example Reaction | Reference |
|---|---|---|---|
| Oxidation of Sulfanyl Precursor | A thioether-containing imidazole is oxidized to the corresponding sulfone. | R-S-Imidazole + m-CPBA → R-SO₂-Imidazole | Analogous to general organic procedures. |
| Multicomponent Reaction | A one-pot reaction involving sodium arylsulfinates, nitriles, amines, and alkynes to form sulfonyl-imidazolone derivatives. | Sodium arylsulfinate + Trichloroacetonitrile + Benzylamine + Acetylenedicarboxylate → Sulfonyl-imidazolone | researchgate.net |
| Diazotransfer Reaction | Use of imidazole-1-sulfonyl azide (B81097) salts to synthesize sulfonyl azides from primary sulfonamides. | R-SO₂-NH₂ + Imidazole-1-sulfonyl azide → R-SO₂-N₃ | organic-chemistry.orgnih.govacs.org |
The activated methylene group in the acetate portion of this compound makes it an excellent precursor for cyclization reactions to form a variety of fused heterocyclic systems. This reactivity allows for the construction of complex polycyclic molecules with potential biological activities.
Pyrazole (B372694) Derivatives: The synthesis of fused pyrazole systems can be achieved by reacting the parent molecule with hydrazine (B178648) or its derivatives. After initial modification of the ester group, for example through a Claisen condensation to introduce a 1,3-dicarbonyl moiety, subsequent reaction with hydrazine would lead to the formation of a pyrazole ring fused to the core structure. Multicomponent reactions involving pyrazole-4-carbaldehydes have also been used to generate complex imidazole-pyrazole hybrids. nih.govresearchgate.netbeilstein-journals.org
Thiophene (B33073) Derivatives: The Gewald reaction is a powerful multicomponent method for synthesizing substituted 2-aminothiophenes. researchgate.netpharmaguideline.com This reaction involves the condensation of a carbonyl compound or an active methylene compound with a nitrile and elemental sulfur in the presence of a base. researchgate.netpharmaguideline.com The active methylene group of this compound could potentially react with an α-cyanoketone or another activated nitrile and elemental sulfur to yield a thiophene ring. Imidazole itself has been shown to catalyze the Gewald reaction, highlighting the compatibility of the core ring system with this transformation. researchgate.net
Pyridine (B92270) Derivatives: The construction of a fused pyridine ring can be accomplished through various condensation strategies. A Knoevenagel condensation of the active methylene group with an α,β-unsaturated carbonyl compound (e.g., a derivative of malonaldehyde) in the presence of an ammonium (B1175870) salt could lead to the formation of a dihydropyridine (B1217469) ring, which can be subsequently oxidized to the aromatic pyridine system. This approach is a common strategy for synthesizing fused pyridines like imidazo[1,2-a]pyridines. rsc.orgrsc.orgorganic-chemistry.orgbio-conferences.org
Coumarin (B35378) Derivatives: Coumarin derivatives can be synthesized via the Knoevenagel condensation of the active methylene group with a salicylaldehyde (B1680747) derivative. nih.gov This reaction, often catalyzed by a weak base like imidazole or piperidine, would lead to the formation of a 3-substituted coumarin bearing the 2-ethyl-1H-imidazol-1-yl moiety. This is a direct and efficient route to creating imidazole-coumarin conjugates. researchgate.netnih.gov
Table 3: Cyclization Pathways for Fused Heterocycle Synthesis
| Target Heterocycle | Synthetic Strategy | Key Reagents | Notes |
|---|---|---|---|
| Pyrazole | Condensation of a 1,3-dicarbonyl precursor | Hydrazine hydrate | Requires initial modification of the acetate to a β-keto ester. slideshare.net |
| Thiophene | Gewald Reaction | Activated nitrile, Elemental Sulfur, Base | Utilizes the active methylene group to build the thiophene ring. researchgate.netresearchgate.net |
| Pyridine | Hantzsch-type or related condensation | α,β-Unsaturated carbonyl, Ammonium acetate | A versatile method for forming fused pyridine rings. rsc.orgbio-conferences.org |
| Coumarin | Knoevenagel Condensation | Substituted Salicylaldehyde, Base (e.g., piperidine) | A direct route to coumarin derivatives functionalized at the 3-position. nih.govnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Chemical Shift Interpretation
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The ethyl ester and the 2-ethyl-imidazole moieties each present characteristic patterns.
The protons of the ethyl group on the imidazole ring are expected to show a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, due to coupling with each other. Similarly, the ethyl ester group will display a triplet for its terminal methyl protons and a quartet for the adjacent methylene protons. The methylene protons of the acetate group, being attached directly to the imidazole nitrogen, will appear as a singlet, shifted downfield due to the electron-withdrawing effect of the adjacent nitrogen and carbonyl group. The two protons on the imidazole ring are in different chemical environments and are expected to appear as distinct singlets.
Predicted ¹H NMR Chemical Shifts:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Imidazole-CH (C4-H & C5-H) | ~6.9 - 7.2 | Singlet |
| N-CH₂-COO | ~4.8 - 5.0 | Singlet |
| O-CH₂-CH₃ | ~4.1 - 4.3 | Quartet |
| Imidazole-CH₂-CH₃ | ~2.6 - 2.8 | Quartet |
| O-CH₂-CH₃ | ~1.2 - 1.4 | Triplet |
| Imidazole-CH₂-CH₃ | ~1.1 - 1.3 | Triplet |
| Note: This data is predictive and based on theoretical principles and analysis of similar compounds. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis and Chemical Shift Assignment
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. For this compound, nine distinct signals are anticipated.
The carbonyl carbon (C=O) of the ester is expected to be the most downfield signal. The carbons of the imidazole ring will resonate in the aromatic region, with the C2 carbon (bearing the ethyl group) appearing at a characteristic downfield position. The methylene carbon of the acetate group (N-CH₂) and the methylene carbon of the ester's ethyl group (O-CH₂) will have distinct shifts. The remaining aliphatic carbons from the two ethyl groups will appear in the upfield region of the spectrum. Data from related compounds like imidazol-1-yl-acetic acid tert-butyl ester, where the N-CH₂ carbon appears around 48.6 ppm and the imidazole carbons at 119.8, 129.2, and 137.7 ppm, support these predictions nih.gov.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~168 |
| Imidazole C2 | ~150 |
| Imidazole C4/C5 | ~120 - 130 |
| O-CH₂ | ~62 |
| N-CH₂ | ~49 |
| Imidazole-CH₂ | ~22 |
| O-CH₂-CH₃ | ~14 |
| Imidazole-CH₂-CH₃ | ~12 |
| Note: This data is predictive and based on theoretical principles and analysis of similar compounds. |
Advanced NMR Techniques for Comprehensive Structural Confirmation (e.g., COSY, HMQC, HMBC)
To unequivocally confirm the structure and assign all proton and carbon signals, advanced 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. It would show correlations between the methyl and methylene protons within the ethyl group of the ester, and similarly within the 2-ethyl group on the imidazole ring, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the signals for each CH, CH₂, and CH₃ group by linking the proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. Key correlations would be expected from the N-CH₂ protons to the imidazole ring carbons (C2 and C5) and the carbonyl carbon, confirming the attachment of the acetate group to the N1 position of the imidazole. Correlations from the imidazole ring protons to other ring carbons would also help in assigning the C4 and C5 positions.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes.
Characteristic Absorption Bands for Functional Group Identification
The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ester group is anticipated in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group would likely produce strong bands in the 1000-1300 cm⁻¹ range.
Vibrations from the imidazole ring would also be present. C=N stretching vibrations are expected around 1500-1600 cm⁻¹. The C-H stretching of the aromatic imidazole ring protons would appear above 3000 cm⁻¹, while the C-H stretching of the aliphatic ethyl and acetate groups would be observed just below 3000 cm⁻¹. For comparison, the IR spectrum of a similar compound, imidazol-1-yl-acetic acid tert-butyl ester, shows a strong ester C=O stretch at 1740 cm⁻¹ and imidazole ring-related bands at 1508 cm⁻¹ nih.gov.
Predicted Characteristic FTIR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (sp², Imidazole) | ~3100 - 3150 | Medium |
| C-H stretch (sp³, Aliphatic) | ~2850 - 3000 | Medium |
| C=O stretch (Ester) | ~1740 | Strong |
| C=N stretch (Imidazole Ring) | ~1500 - 1600 | Medium-Strong |
| C-O stretch (Ester) | ~1150 - 1250 | Strong |
| Note: This data is predictive and based on theoretical principles and analysis of similar compounds. |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound (C₉H₁₄N₂O₂), the molecular weight is 182.22 g/mol . In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 182.
Key fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a fragment at m/z = 137. Another common fragmentation would be the cleavage of the ester group, potentially losing ·COOCH₂CH₃ to give a fragment corresponding to the [M - 87]⁺ ion. Cleavage between the N1 of the imidazole and the acetate methylene group could also occur, leading to fragments representing the ethyl-imidazole cation and the ethyl acetate radical cation. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its major fragments, providing definitive proof of the molecular formula.
A comprehensive analysis of the chemical compound this compound, focusing on its structural and spectroscopic characteristics, cannot be completed at this time. Extensive searches for empirical data regarding its mass spectrometry and X-ray crystallography have not yielded specific results for this compound.
The required experimental data for the following sections is not available in published literature:
X-ray Crystallography and Solid-State Structural Analysis
Characterization of Intermolecular Interactions in Crystal Packing
While research exists for analogous compounds with different substituents on the imidazole ring, this information is not applicable to this compound and has been excluded to maintain scientific accuracy. Further research and publication of experimental findings are required before a detailed article on these specific structural properties can be authored.
C-H···N Hydrogen Bonds
In related imidazole acetate derivatives, weak intermolecular C-H···N hydrogen bonds are frequently observed, playing a role in the stabilization of the crystal packing. For instance, in the crystal structure of a similar compound, these interactions contribute to the formation of a three-dimensional network. Typically, hydrogen atoms attached to the imidazole ring or the ethyl acetate moiety can act as donors to the nitrogen atoms of adjacent molecules. The specific geometry and strength of these bonds, including donor-hydrogen···acceptor distances and angles, would require single-crystal X-ray diffraction analysis of this compound.
C-H···O Hydrogen Bonds
C-H···O hydrogen bonds are another significant intermolecular interaction identified in the crystal structures of analogous imidazole acetates. These interactions commonly involve hydrogen atoms from the ethyl group or the imidazole ring interacting with the oxygen atoms of the carbonyl or ethoxy group in the acetate moiety of a neighboring molecule. In some reported structures, these bonds contribute to the formation of inversion dimers or chain motifs, further stabilizing the crystal lattice. A detailed list of such interactions with their geometric parameters for the title compound is contingent on future crystallographic studies.
Theoretical and Computational Chemistry Studies
Conformational Analysis using Advanced Computational Methods
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its relationship to its chemical and biological activity. For flexible molecules like Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate, which has several rotatable bonds, computational methods are essential for identifying the most stable conformers.
Advanced computational methods such as molecular dynamics (MD) and quantum mechanics (QM) are the primary tools for conformational analysis. numberanalytics.com For a series of imidazole (B134444) derivatives, conformational analysis was performed using the MM+ force field and the semiempirical AM1 method to identify the lowest energy conformers. lew.ro In another study on two new imidazole derivatives, a potential energy scan was performed at the B3LYP/6-311++G(d,p) level of theory for different rotatable bonds to determine the most stable conformer. nih.govresearchgate.net
The process typically involves:
Identifying all rotatable bonds in the molecule.
Systematically rotating each bond and calculating the energy of the resulting conformer.
Identifying the global minimum energy conformer and other low-energy conformers that may be populated at room temperature. lew.ro
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. acs.org For imidazole and its derivatives, such studies can provide insights into their formation, degradation, and reactivity with other species.
For instance, a recent study investigated the aqueous-phase oxidation of imidazole by atmospherically relevant oxidants like OH radicals, NO₃ radicals, and O₃ using quantum chemical calculations. The study proposed detailed reaction mechanisms and calculated the rate constants for these reactions. acs.org Another study used quantum chemical computations to explore the reaction pathways of pyrrole, imidazole, and pyrazole (B372694) with ozone, identifying the major transformation products. researchgate.net
These studies typically involve:
Mapping the potential energy surface of the reaction.
Locating the transition state structures, which are first-order saddle points on the potential energy surface.
Calculating the activation energies, which determine the reaction rates.
Using methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state connects the reactants and products.
Theoretical investigations into the photochemical isomerization of pyrazole to imidazole have also been conducted using methods like CASSCF, providing a deeper understanding of the reaction pathways at an electronic level. nih.gov
Computational Prediction of Stability and Reactivity Profiles
Computational methods can predict the stability and reactivity of molecules using various quantum-chemical descriptors. rsc.org For imidazole derivatives, these predictions can guide the synthesis of new compounds with desired properties.
A computational study on the relative stability of imidazole, pyrazole, and their derivatives was conducted using DFT and ab initio methods. The study found that, in general, species with an imidazole ring are more stable than those with a pyrazole ring. purkh.comuj.edu.pl The stability was discussed in the context of aromaticity and the distribution of total charge and energy among the atoms. purkh.comuj.edu.pl
Key descriptors used to predict reactivity include:
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are related to the molecule's reactivity and kinetic stability. researchgate.net
Global Reactivity Parameters: These include chemical potential (μ), electronegativity (χ), and chemical hardness (η), which are derived from the HOMO and LUMO energies. nih.gov
Fukui Functions and Atomic Charges: These descriptors help to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. rsc.org
A study on nitroimidazole derivatives with potential antiparasitic effects used DFT to explore the substituent effects on their stability and reactivity. The study found that the basicity of the N3 atom and the dipole moment decrease, while the ionization potential, electrophilicity, and hardness increase with electron-withdrawing substituents. rsc.org
The following table provides an example of the kind of data that would be generated in a computational study of the stability and reactivity of an imidazole derivative.
| Descriptor | Calculated Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| Chemical Hardness (η) | Value |
| Electronegativity (χ) | Value |
| Note: The values in this table are placeholders and would need to be calculated specifically for this compound through dedicated computational studies. |
Advanced Applications in Chemical Science and Technology
Catalysis and Coordination Chemistry
The unique electronic and structural features of the imidazole (B134444) moiety within Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate make it a significant component in the fields of catalysis and coordination chemistry.
The imidazole nucleus is a cornerstone in the design of N-heterocyclic carbenes (NHCs) and other ligands for catalysis. While direct catalytic applications of this compound are a subject of ongoing research, its structural framework is prototypical for ligands that coordinate with a wide array of transition metals. These metal complexes are instrumental in facilitating numerous organic transformations. The versatility of imidazole-containing ligands allows for their use in both homogeneous catalysis, where the catalyst is in the same phase as the reactants, and heterogeneous catalysis, where it is in a different phase. For instance, related pyridinyl-1,2,4-triazole derivatives, which also feature a nitrogen-containing heterocyclic ring, are recognized as versatile ligands capable of coordinating to metal ions in various modes to create diverse structural motifs. scienceopen.com
The imidazole ring contains two nitrogen atoms with different electronic properties. One nitrogen atom is pyridine-like, with its lone pair of electrons in an sp² hybrid orbital, readily available for coordination with metal ions. The other is pyrrole-like, with its lone pair contributing to the aromatic system. This configuration allows the imidazole moiety to act as a strong σ-donor, forming stable complexes with a variety of metal ions.
Research on analogous imidazole derivatives has demonstrated their capacity to form stable coordination compounds with metals such as Co(II), Ni(II), Cu(II), and Cd(II). ekb.eg The coordination of the imidazole nitrogen to a metal center can modulate the metal's electronic properties, thereby influencing the catalytic activity and selectivity of the resulting complex. The substituents on the imidazole ring and the side chain, such as the 2-ethyl and the N-acetate groups in the title compound, provide steric and electronic handles to fine-tune the performance of the catalyst for specific chemical reactions. scienceopen.comekb.eg
Materials Science and Functional Materials Development
In the realm of materials science, this compound serves as a valuable precursor for creating polymers and specialty chemicals with specific, engineered properties.
The functional groups within this compound allow it to be incorporated into polymer chains. While the direct polymerization of this specific compound is not widely documented, the synthesis of poly(2-ethyl-2-oxazoline) (PEtOx) from related starting materials highlights the potential of such structures in polymer chemistry. rsc.org PEtOx is noted for its applications in the biomedical field. rsc.org Imidazole-containing polymers are investigated for a range of applications, including as ion-exchange resins, hydrogels, and smart materials that respond to environmental stimuli like pH changes. The imidazole group can impart unique properties to the polymer, such as buffering capacity and metal-coordinating capabilities.
The core structure of this compound can be chemically modified to produce a wide range of specialty chemicals. The reactivity of the imidazole ring and the ester group allows for various synthetic transformations. By altering substituents, chemists can fine-tune properties such as solubility, thermal stability, and biological activity. For example, studies on other functionalized imidazole acetates have led to the development of compounds with significant antitumor activities. researchgate.net Similarly, nitroimidazole derivatives have been explored as potential radiosensitizers in medical applications, demonstrating how modifications to the basic imidazole structure can result in highly specialized and functional molecules. researchgate.netresearchgate.netiucr.org
Table 1: Applications of Structurally Related Imidazole Derivatives
| Compound Class | Modification | Application/Property Investigated |
| Nitroimidazole Derivatives | Addition of a nitro group | Radiosensitizers for hypoxic tissues researchgate.net |
| Benzimidazole Acetates | Fusion with a benzene (B151609) ring | Synthesis of derivatives with antitumor activity researchgate.net |
| Imidazole-based Ligands | Coordination with metals (Co, Ni, Cu, Cd) | Formation of stable metal complexes ekb.eg |
| Pyridinyl-Triazole Acetates | Incorporation of pyridine (B92270) and triazole | Versatile ligands for lanthanide coordination scienceopen.com |
Role as Key Intermediates in Complex Organic Synthesis
Perhaps one of the most significant roles of this compound and its analogs is as a key intermediate in the synthesis of more complex molecules, particularly pharmaceuticals and other biologically active compounds.
The compound serves as a versatile scaffold. The N-alkylation of an imidazole ring with an ethyl acetate (B1210297) moiety is a common strategy for introducing a functionalized side chain that can be further elaborated. For instance, imidazol-1-yl-acetic acid hydrochloride, a closely related compound, is a crucial intermediate in the synthesis of Zoledronic acid, a medication used to treat bone diseases. nih.govresearchgate.netdoaj.org Similarly, ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate is employed as a starting material for synthesizing a variety of heterocyclic compounds, including pyrazole (B372694), thiophene (B33073), and pyridine derivatives. researchgate.net Another related structure, ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, is an important intermediate for producing benzotriazol-1-yl-acetic acid hydrazide, which is used in the synthesis of Schiff bases. escholarship.org These examples underscore the strategic importance of the ethyl-imidazolyl-acetate framework in building molecular complexity and accessing valuable target compounds.
Future Research Directions for this compound: A Methodological Perspective
The landscape of chemical research is continually evolving, driven by the dual needs for innovation and sustainability. For specialized compounds such as this compound, a member of the vast imidazole family, future research is poised to unlock new potential through advanced synthetic, analytical, and computational methodologies. This article explores the prospective research avenues for this compound, focusing on novel synthetic strategies, deeper structural analysis, the integration of artificial intelligence, expansion into new material applications, and the power of computational design.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate, and how can reaction conditions be tailored to improve yield?
- Methodology :
- N-Alkylation : React imidazole derivatives with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃ or triethylamine) in solvents like dichloromethane or ethanol. Stir at room temperature for 24 hours, followed by aqueous workup .
- Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency. Monitor progress via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane) .
- Yield Factors : Adjust molar ratios (1:1.2 imidazole:chloroacetate), temperature (25–40°C), and solvent polarity. Avoid prolonged heating to prevent ester hydrolysis .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Identify imidazole protons (δ 7.2–7.8 ppm for aromatic Hs; δ 4.1–4.3 ppm for acetate CH₂) and ethyl ester groups (δ 1.2–1.4 ppm for CH₃) .
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and imidazole C=N absorption (~1600 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 211.1) and fragmentation patterns .
Q. How can researchers validate the purity of this compound during synthesis?
- Methods :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes .
- Melting Point Analysis : Compare observed values (e.g., 98–100°C) with literature data .
- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the imidazole ring in this compound during substitution reactions?
- Reaction Pathways :
- Electrophilic Substitution : The imidazole’s N1 position is electron-rich, favoring alkylation or acylation. Steric hindrance from the 2-ethyl group directs reactions to the C4/C5 positions .
- Nucleophilic Attack : Thiol or amine nucleophiles target the acetate’s carbonyl carbon, forming amide or thioester derivatives .
- Kinetic Studies : Use DFT calculations to model transition states and predict regioselectivity .
Q. How can discrepancies between crystallographic and spectroscopic data be resolved?
- Validation Strategies :
- X-ray Crystallography : Refine SHELXL parameters (e.g., anisotropic displacement, hydrogen bonding networks) to resolve bond-length mismatches .
- Cross-Validation : Compare NMR-derived torsion angles with crystallographic data (e.g., C7-N2-C6-C1 dihedral angle ≈ 120°) .
- Error Analysis : Check for twinning or disorder in crystals using PLATON’s ADDSYM algorithm .
Q. What advanced crystallographic methods are recommended for analyzing this compound’s solid-state structure?
- Protocols :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 295 K. Solve structures via direct methods (SHELXS) and refine with SHELXL (R-factor < 0.05) .
- Hydrogen Bonding : Map interactions (e.g., N–H···O=C) using Mercury software. Report π-π stacking distances (3.5–4.0 Å) between imidazole rings .
- CIF Deposition : Submit validated CIF files to the Cambridge Structural Database (CSD) .
Q. What strategies are effective for studying the biological interactions of this compound?
- Experimental Design :
- Molecular Docking : Screen against targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol .
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potency using MTT assays (IC₅₀ < 50 μM) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS .
Notes
- Contradictions : Some studies report divergent NMR shifts for imidazole protons due to solvent effects (CDCl₃ vs. DMSO-d₆). Always specify solvent in metadata .
- Validation : Cross-check crystallographic data with computational models (e.g., Gaussian09) to resolve ambiguities in bond angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
